Methyl 4-(4-oxopiperidin-1-yl)butanoate
Overview
Description
“Methyl 4-(4-oxopiperidin-1-yl)butanoate”, also known as MOB, is a synthetic compound that has been gaining attention in the pharmaceutical industry due to its potential biological properties. It is a derivative of butyrolactone and piperidine. The IUPAC name for this compound is methyl 4-(4-oxo-1-piperidinyl)butanoate .
Molecular Structure Analysis
The molecular formula of “Methyl 4-(4-oxopiperidin-1-yl)butanoate” is C10H17NO3 . The InChI code for this compound is 1S/C10H17NO3/c1-14-10(13)3-2-6-11-7-4-9(12)5-8-11/h2-8H2,1H3 . This indicates that the compound contains 10 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.Physical And Chemical Properties Analysis
“Methyl 4-(4-oxopiperidin-1-yl)butanoate” is a liquid at room temperature . Its molecular weight is 199.25 .Scientific Research Applications
Molecular Docking and Biological Activities
Studies have demonstrated the significance of butanoic acid derivatives in molecular docking and biological activities. For example, research on 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid and its derivatives revealed their potential in inhibiting Placenta growth factor (PIGF-1) through molecular docking studies, suggesting good biological activities. These compounds' vibrational bands, stability, and nonlinear optical materials potential were also analyzed, indicating their significance in further pharmacological investigations (Vanasundari et al., 2018).
Optical Gating and Synthetic Ion Channels
Butanoic acid derivatives have been used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. The study showed that these compounds could be activated by UV light, leading to the generation of hydrophilic groups and enabling controlled transport of ionic species in aqueous solutions. This finding is crucial for applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Butanol Production Insights
In the context of butanol production, butanoic acid derivatives have been linked to studies on fermentative butanol production by clostridia. Butanol is recognized for its potential as a fuel or fuel additive, and understanding its biological production can contribute to developing more efficient biotechnological processes for renewable resource utilization (Lee et al., 2008).
Safety and Hazards
“Methyl 4-(4-oxopiperidin-1-yl)butanoate” is classified as a dangerous substance. It has hazard statements H315, H318, and H335, which indicate that it can cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
methyl 4-(4-oxopiperidin-1-yl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-14-10(13)3-2-6-11-7-4-9(12)5-8-11/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSOBYZLFQUGCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-oxopiperidin-1-yl)butanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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